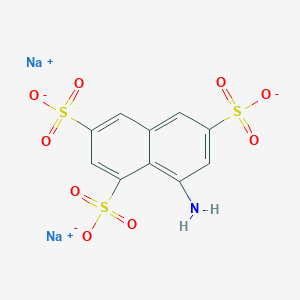

Disodium 8-amino-1,3,6-naphthalenetrisulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Disodium 8-amino-1,3,6-naphthalenetrisulfonate: is a polyanionic dye known for its high fluorescence and water solubility. It is commonly used in various biochemical and analytical applications due to its ability to form stable complexes with various ions and molecules .

Applications De Recherche Scientifique

Fluorescent Probes

ANTS is widely used as a fluorescent probe in chemical assays due to its high fluorescence intensity. It can detect trace amounts of analytes, making it suitable for sensitive detection methods in biochemical assays . The compound's spectral properties include an excitation wavelength of 353 nm and emission at 520 nm, which are optimal for various fluorescence-based techniques .

Electrophoretic Techniques

In electrophoresis, ANTS serves as a labeling agent for oligosaccharides and glycoproteins. The compound's negative charges enhance the separation of labeled products during gel electrophoresis, allowing for effective analysis of carbohydrate structures . Studies have shown that oligosaccharides derivatized with ANTS migrate differently based on their length, providing insights into their molecular weight and structure .

Neuronal Tracing

ANTS is utilized as a neuronal tracer in biological research. Its ability to form stable complexes with ions makes it useful for studying ion transport across membranes . This application is critical in understanding neuronal signaling and membrane dynamics.

Membrane Fusion Assays

The compound is employed in membrane fusion studies when combined with quenchers like DPX (diphenylhexatriene). In these assays, the initial low fluorescence of the ANTS-DPX mixture increases upon membrane fusion or leakage, providing a quantitative measure of membrane permeability and fusion events .

Diagnostic Imaging

In medical diagnostics, ANTS is used in imaging techniques due to its stability and high fluorescence. It aids in the visualization of cellular components and metabolic processes, particularly in studies related to glycoprotein analysis and carbohydrate metabolism .

Dyes and Pigments

ANTS is also significant in industrial applications where it is used in the production of dyes and pigments. Its fluorescent properties are harnessed to create markers for various analytical techniques, enhancing the sensitivity and specificity of detection methods .

Case Studies

- Fluorotagging Oligosaccharides : A study demonstrated that oligosaccharides tagged with ANTS showed distinct migration patterns during electrophoresis, allowing researchers to assess their lengths accurately .

- Membrane Fusion Studies : Research involving ANTS-DPX mixtures illustrated how fluorescence intensity changes correlate with membrane fusion events, providing insights into cellular processes .

- Diagnostic Imaging : ANTS has been successfully applied in imaging studies that focus on glycoprotein analysis, showcasing its utility in medical diagnostics .

Mécanisme D'action

- This interaction is acid-catalyzed, and the pH of the reaction solution influences the kinetics and degree of derivatization of carbohydrates by ANTS .

- D2O increases its fluorescence quantum yield, useful for determining water permeability in red blood cell ghosts and kidney collecting tubes .

- Excretion : Excretion pathways depend on the specific form of ANTS used (e.g., free compound or conjugates) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Disodium 8-amino-1,3,6-naphthalenetrisulfonate is typically synthesized by sulfonation of 8-amino-1-naphthol, followed by neutralization with sodium hydroxide or sodium carbonate.

Industrial Production Methods: In industrial settings, the compound is produced by reacting 8-amino-1,3,6-naphthalenetrisulfonic acid with sodium bicarbonate or sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Disodium 8-amino-1,3,6-naphthalenetrisulfonate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or sodium cyanoborohydride under mild conditions.

Substitution: Various nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted naphthalene derivatives.

Comparaison Avec Des Composés Similaires

- 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt

- 8-Anilino-1-naphthalenesulfonic acid

- 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt

Comparison: Disodium 8-amino-1,3,6-naphthalenetrisulfonate is unique due to its high water solubility and fluorescence quantum yield. Compared to similar compounds, it offers better stability and higher sensitivity in various assays. Its ability to form stable complexes with a wide range of ions and molecules makes it more versatile in scientific research and industrial applications .

Activité Biologique

Disodium 8-amino-1,3,6-naphthalenetrisulfonate (ANTS) is a compound notable for its biological activity, particularly in the fields of biochemistry and molecular biology. This article explores its properties, applications, and research findings related to its biological functions.

- Molecular Formula : C₁₀H₇NNa₂O₉S₃

- Molecular Weight : 427.34 g/mol

- CAS Number : 5398-34-5

- Density : 1.974 g/cm³

- Melting Point : 138 °C (decomposes)

ANTS is characterized as a fluorescent dye, which has made it a valuable tool in various biological assays.

Fluorescent Labeling

ANTS is widely used as a fluorescent label for saccharides and glycoproteins. Its ability to fluoresce allows researchers to track and analyze these biomolecules in various experimental setups. For instance, it has been utilized in the analysis of oligosaccharides through fluorescence-assisted carbohydrate electrophoresis (FACE), where it provides distinct migration patterns based on the size of the sugar chains .

Membrane Studies

In membrane biology, ANTS has been shown to be effective in measuring membrane permeability and leakage when encapsulated within liposomes. This application is particularly relevant in studies examining the integrity of cellular membranes under various conditions .

The biological activity of ANTS is primarily attributed to its interaction with other molecules:

- Binding to Growth Factors : ANTS has been studied for its ability to bind to vascular endothelial growth factor (VEGF), a key player in angiogenesis. Research indicates that ANTS can inhibit VEGF's pathogenic actions by binding to its heparin-binding site (HBD), thus potentially serving as a therapeutic agent against tumor growth .

- Quenching Fluorescence : The fluorescence of ANTS can be quenched by certain ions such as thallium and cesium, which can be utilized in experimental designs to study ion interactions with biological membranes .

Case Studies

- VEGF Inhibition Study : A study demonstrated the synthesis of a suramin fragment conjugated with deoxycholic acid that utilized ANTS for targeting VEGF. The results showed significant binding affinity and inhibition of angiogenesis in tumor models, suggesting potential therapeutic applications for cancer treatment .

- Oligosaccharide Analysis : In another study, FACE analyses using ANTS revealed that oligosaccharides migrate uniquely based on their length when tagged with this dye, providing insights into structural characteristics that are crucial for understanding glycoprotein functionalities .

Data Table of Biological Activity

| Property | Description |

|---|---|

| Fluorescent Labeling | Used for tracking saccharides and glycoproteins |

| Membrane Integrity Studies | Measures leakage in liposomal membranes |

| VEGF Binding | Inhibits angiogenesis by targeting VEGF |

| Ion Interaction | Fluorescence quenched by thallium and cesium ions |

Propriétés

Numéro CAS |

5398-34-5 |

|---|---|

Formule moléculaire |

C10H7NNa2O9S3 |

Poids moléculaire |

427.3 g/mol |

Nom IUPAC |

disodium;4-amino-5-sulfonaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C10H9NO9S3.2Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |

Clé InChI |

KHJANRFXWPPWEL-UHFFFAOYSA-L |

SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

5398-34-5 |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.